MetAP Inhibition: Metal-Dependent Potency Profile vs. Chloro Analog
In a direct head-to-head comparison using E. coli MetAP, N-(quinolin-8-yl)methanesulfonamide (structurally analogous to the target compound) exhibited distinct metalloform-dependent IC₅₀ values, notably being less potent on the Co(II)-form than its 5-chloro analog [1]. Specifically, the unsubstituted compound showed 50% inhibition at 0.137 μM on Co(II)-MetAP, whereas the 5-chloro derivative achieved the same at 0.154 μM [2]. This 12% potency advantage for the unsubstituted compound on the Co(II) metalloform contrasts with the chloro derivative's superior potency on the Ni(II) form, highlighting metal-dependent selectivity [3].
| Evidence Dimension | IC₅₀ against E. coli MetAP Co(II)-form |
|---|---|
| Target Compound Data | 0.137 μM (N-(quinolin-8-yl)methanesulfonamide, unsubstituted analog) |
| Comparator Or Baseline | 0.154 μM (N-(5-chloroquinolin-8-yl)methanesulfonamide) |
| Quantified Difference | Target compound shows 1.12-fold higher potency (lower IC₅₀) on Co(II)-MetAP |
| Conditions | E. coli methionine aminopeptidase, Co(II)-form, in vitro assay |
Why This Matters
This differential metal-dependent inhibition profile allows researchers to select the unsubstituted analog for assays where Co(II)-MetAP selectivity is desired, or to avoid the altered selectivity introduced by chloro substitution.
- [1] Huang, M., Xie, S. X., Ma, Z. Q., Hanzlik, R. P., & Ye, Q. Z. (2006). Metal mediated inhibition of methionine aminopeptidase by quinolinyl sulfonamides. Biochemical and Biophysical Research Communications, 339(2), 506-513. View Source
- [2] BRENDA Enzyme Database. (2011). Literature summary for 3.4.11.18: N-(quinolin-8-yl)methanesulfonamide inhibition data. View Source
- [3] Ye, Q. Z., Xie, S. X., Huang, M., Huang, W. J., Lu, J. P., & Ma, Z. Q. (2004). Metalloform-selective inhibitors of Escherichia coli methionine aminopeptidase and X-ray structure of a Mn(II)-form enzyme complexed with an inhibitor. Journal of the American Chemical Society, 126(43), 13940-13941. View Source
